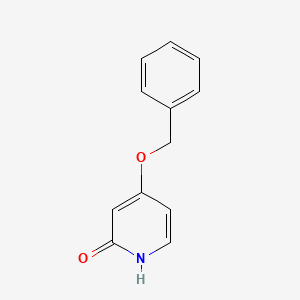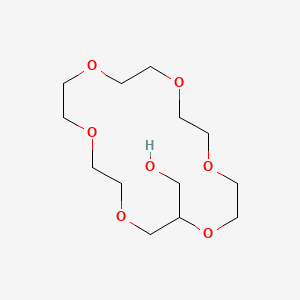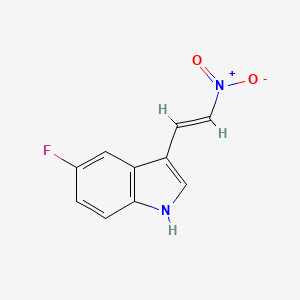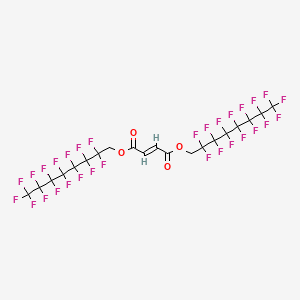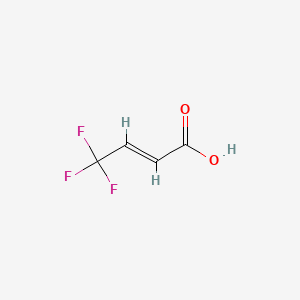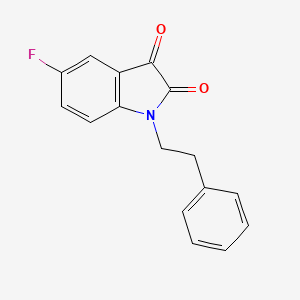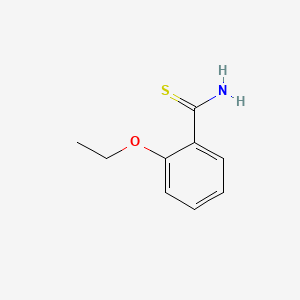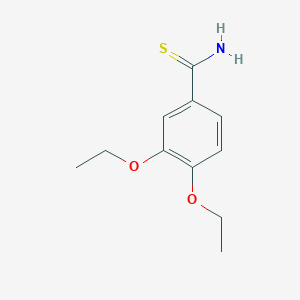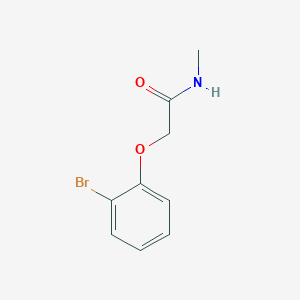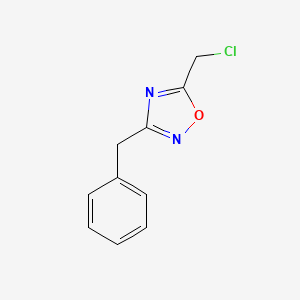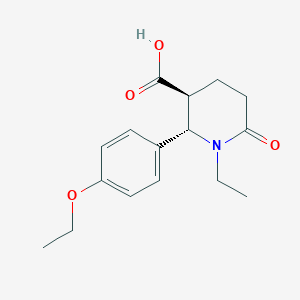![molecular formula C15H28N2O3 B1336259 tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate CAS No. 367500-88-7](/img/structure/B1336259.png)
tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate
Übersicht
Beschreibung
The compound tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate is a derivative of piperidine, which is a common structural motif in many chemical compounds with various applications, including pharmaceuticals. The tert-butyl group is a bulky alkyl substituent that can influence the physical and chemical properties of the molecule, as well as its reactivity and conformation in the solid state and in solution.
Synthesis Analysis
The synthesis of tert-butyl substituted piperidine derivatives has been explored in several studies. For instance, the synthesis of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate involved characterizing the compound using NMR, MS, and FT-IR techniques, and its structure was confirmed by X-ray diffraction . Another study reported the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate from tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material . Additionally, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate was synthesized through a multi-step process starting from piperidin-4-ylmethanol, demonstrating the versatility of piperidine derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of tert-butyl substituted piperidine derivatives has been studied using various techniques. X-ray crystallography has revealed the conformation of the piperidine ring and the orientation of substituents in the solid state . For example, the crystal structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate showed an axial orientation of the isobutyl side chain . Density functional theory (DFT) has also been used to optimize molecular structures and compare them with experimental data .
Chemical Reactions Analysis
The reactivity of tert-butyl substituted piperidine derivatives has been explored in various chemical reactions. The Mitsunobu reaction was used to synthesize tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, demonstrating the stereoselective nature of these reactions . The condensation reaction was employed to synthesize tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which was further characterized and evaluated for biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted piperidine derivatives are influenced by the presence of the tert-butyl group. This group is known to be slightly electron-releasing, which can affect the electronic properties of the molecule . The bulky nature of the tert-butyl group also affects the packing of molecules in the solid state, preventing certain types of intermolecular interactions and influencing the overall crystal structure . The solubility and stability of these compounds can be tailored by the introduction of different substituents, making them suitable for various applications in medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Drug Development
The synthesis of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate and its derivatives plays a crucial role in the development of pharmaceutical compounds. For example, tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate is a key intermediate in creating protein tyrosine kinase Jak3 inhibitors, such as CP-690550, with a high total yield achievable through an efficient synthesis process (Chen Xin-zhi, 2011). Similarly, the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate has been described for preparing substituted piperidines, which serve as new scaffolds in pharmaceutical research (Harmsen et al., 2011).
Role in Biological Compounds Synthesis
Tert-butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate derivatives are significant in synthesizing various biologically active compounds. For instance, Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is essential in creating compounds like crizotinib (Kong et al., 2016).
Chemical Structure Analysis
The chemical structure and characteristics of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate derivatives have been extensively studied. For example, X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate revealed its molecular structure and packing, which are crucial for its chemical properties and reactivity (Didierjean et al., 2004).
Applications in Organic Chemistry
This compound also finds applications in organic chemistry for synthesizing various functional molecules. For example, it's used in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles, showcasing its versatility in creating structurally diverse organic compounds (Moskalenko & Boev, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-(4-hydroxypiperidin-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17-8-4-12(5-9-17)16-10-6-13(18)7-11-16/h12-13,18H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZHORRSIJNTSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431511 | |
| Record name | tert-Butyl 4-hydroxy[1,4'-bipiperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate | |
CAS RN |
367500-88-7 | |
| Record name | tert-Butyl 4-hydroxy[1,4'-bipiperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

